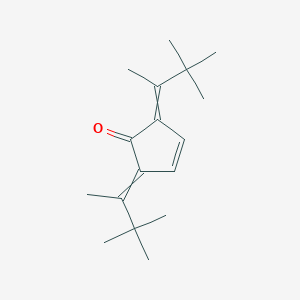
2-(Cyclopent-1-en-1-yl)-1-benzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopent-1-en-1-yl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various reagents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions often include the use of solvents like methylene chloride and the application of heat to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities. This would involve optimizing reaction conditions, selecting appropriate catalysts, and ensuring efficient purification processes to obtain high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopent-1-en-1-yl)-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)-1-benzothiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, including polymers and advanced composites
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)-1-benzothiophene involves its interaction with various molecular targets and pathways. The compound can undergo cyclization reactions to form benzoxazines, which exhibit significant biological activity. The formation of these benzoxazines involves the generation of carbenium ions and their subsequent interaction with nucleophilic ortho-substituents .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclopent-1-en-1-yl)phenylbenzamide
- 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Cyclobut-1-en-1-yl)-1H-indoles
Uniqueness
2-(Cyclopent-1-en-1-yl)-1-benzothiophene is unique due to its specific structural features, which include the fusion of a cyclopentene ring with a benzothiophene core.
Properties
CAS No. |
147299-23-8 |
|---|---|
Molecular Formula |
C13H12S |
Molecular Weight |
200.30 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-1-benzothiophene |
InChI |
InChI=1S/C13H12S/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2 |
InChI Key |
BVYHEOJQFSMYOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Decyloxy)phenyl]-N-(4-dodecylphenyl)methanimine](/img/structure/B12556101.png)



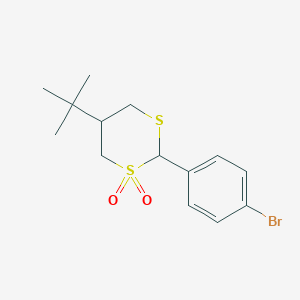
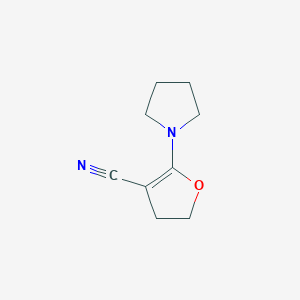

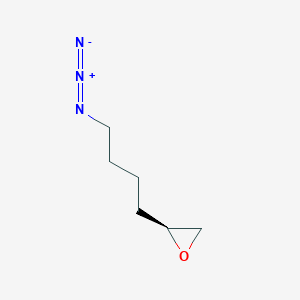
![8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline](/img/structure/B12556137.png)
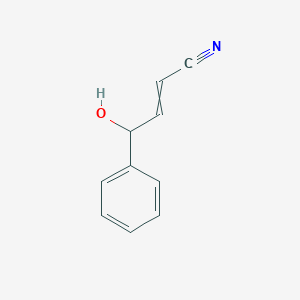

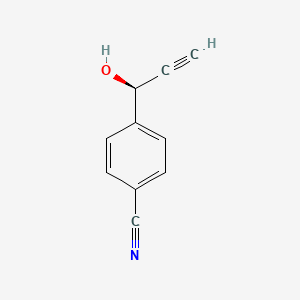
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
